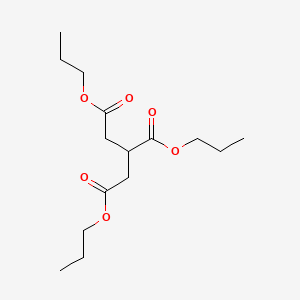![molecular formula C36H22N2O2 B14731980 2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) CAS No. 5366-75-6](/img/structure/B14731980.png)
2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphtho[2,3-d][1,3]oxazole moiety linked through an ethene-1,2-diyl bridge to a phenylene group, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) typically involves a multi-step process. One common method includes the condensation of naphtho[2,3-d][1,3]oxazole derivatives with ethene-1,2-diyl-bridged phenylene compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as mechanosynthesis, which involves grinding the reactants together in a ball mill, can be employed to enhance reaction efficiency and reduce the need for solvents .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxazole rings into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenylene and naphtho[2,3-d][1,3]oxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenylene and naphtho[2,3-d][1,3]oxazole rings .
Applications De Recherche Scientifique
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of organic electronics, its unique structural properties enable efficient charge transport and light emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-methyl-1,3-benzoxazole): Similar in structure but with methyl groups on the benzoxazole rings.
2,2’-[(E)-1,2-Ethenediyldi(4,1-phenylene)]bis(4,6-diphenyl-1,3,5-triazine): Contains triazine rings instead of naphtho[2,3-d][1,3]oxazole.
Uniqueness
What sets 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) apart is its unique combination of naphtho[2,3-d][1,3]oxazole and phenylene moieties linked by an ethene-1,2-diyl bridge. This structure imparts distinct electronic and photophysical properties, making it valuable for applications in organic electronics and materials science .
Propriétés
Numéro CAS |
5366-75-6 |
|---|---|
Formule moléculaire |
C36H22N2O2 |
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
2-[4-[2-(4-benzo[f][1,3]benzoxazol-2-ylphenyl)ethenyl]phenyl]benzo[f][1,3]benzoxazole |
InChI |
InChI=1S/C36H22N2O2/c1-3-7-29-21-33-31(19-27(29)5-1)37-35(39-33)25-15-11-23(12-16-25)9-10-24-13-17-26(18-14-24)36-38-32-20-28-6-2-4-8-30(28)22-34(32)40-36/h1-22H |
Clé InChI |
OFZQRIMGIQOVQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)N=C(O3)C4=CC=C(C=C4)C=CC5=CC=C(C=C5)C6=NC7=CC8=CC=CC=C8C=C7O6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


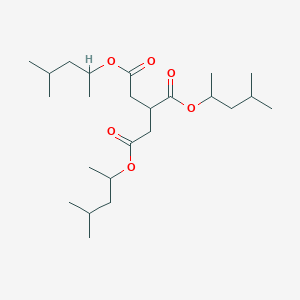
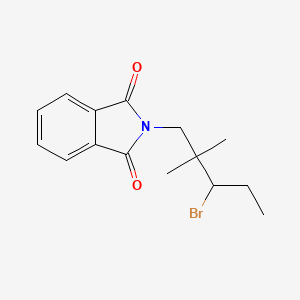

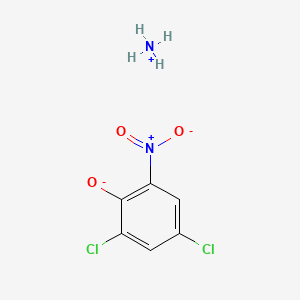
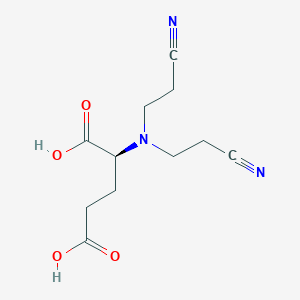
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)
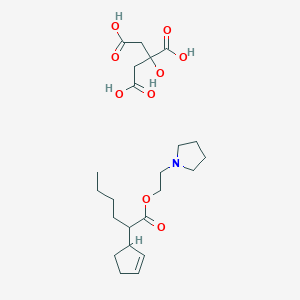
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)

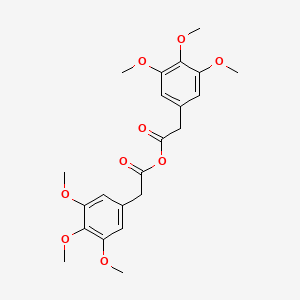
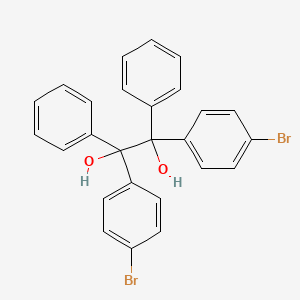
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)

